L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-ethyl-1-methylpropyl) ester
Description
Properties
Molecular Formula |
C25H28NO6- |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylpentan-3-yloxy)-4-oxobutanoate |
InChI |
InChI=1S/C25H29NO6/c1-4-25(3,5-2)32-22(27)14-21(23(28)29)26-24(30)31-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,4-5,14-15H2,1-3H3,(H,26,30)(H,28,29)/p-1/t21-/m0/s1 |
InChI Key |
SYGKUYKLHYQKPL-NRFANRHFSA-M |
Isomeric SMILES |
CCC(C)(CC)OC(=O)C[C@@H](C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCC(C)(CC)OC(=O)CC(C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Esterification of β-Carboxyl Group with 3-Methyl-3-Pentanol
The cornerstone of Fmoc-Asp(OMpe)-OH synthesis involves selective esterification of the β-carboxyl group of L-aspartic acid with 3-methyl-3-pentanol (Mpe-OH). The reaction proceeds via activation of the carboxylic acid as an acid chloride, followed by nucleophilic acyl substitution (Fig. 1).
Procedure :
- Activation : L-Aspartic acid is treated with oxalyl chloride (COCl₂) in anhydrous tetrahydrofuran (THF) to form the corresponding acid chloride.
- Esterification : The acid chloride intermediate reacts with 3-methyl-3-pentanol in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. THF serves as the solvent, and the reaction is conducted under inert atmosphere at 0–5°C to minimize side reactions.
- Isolation : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the β-esterified aspartic acid derivative.
Key Challenges :
Fmoc Protection of α-Amino Group
Following β-esterification, the α-amino group is protected using fluorenylmethyloxycarbonyl (Fmoc) chloride:
Procedure :
- Reaction Conditions : The esterified aspartic acid is dissolved in dichloromethane (DCM) and treated with Fmoc-Cl and sodium bicarbonate (NaHCO₃) at 0°C.
- Workup : The mixture is stirred for 12 hours, washed with aqueous HCl (1M) and brine, and dried over sodium sulfate.
- Purification : Recrystallization from ethanol/water yields F
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the fluorenylmethyloxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the ester group, converting it back to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the 1-ethyl-1-methylpropyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Peptide Synthesis
Fmoc-Asp(Ompe)-OH is widely used as a building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for the amino function during peptide assembly.
Advantages in Peptide Synthesis
- Stability : The Fmoc group provides stability under basic conditions, allowing for selective deprotection.
- Compatibility : It is compatible with various coupling reagents and can be utilized in conjunction with other protected amino acids.
Case Study: Synthesis of Bioactive Peptides
A study highlighted the effective use of Fmoc-Asp(Ompe)-OH in synthesizing bioactive peptides that exhibit potential therapeutic effects. The incorporation of this amino acid derivative allowed for the precise control of peptide length and sequence, essential for biological activity .
Drug Development
L-Aspartic acid derivatives have shown promise in drug formulation, particularly in creating prodrugs that enhance bioavailability.
Case Study: Prodrug Formulation
In a recent investigation, researchers developed a prodrug using Fmoc-Asp(Ompe)-OH that demonstrated improved pharmacokinetic properties compared to its parent compound. The study indicated enhanced absorption rates and reduced toxicity profiles .
Biochemical Studies
The compound is utilized in biochemical assays to study protein interactions and enzyme activities.
Applications in Research
- Enzyme Inhibition Studies : Fmoc-Asp(Ompe)-OH has been employed to investigate the inhibition mechanisms of specific enzymes involved in metabolic pathways.
- Protein Folding : Research involving this compound has provided insights into the folding mechanisms of proteins, particularly those containing aspartic acid residues.
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Peptide Synthesis | Building block for SPPS | Enables controlled synthesis of bioactive peptides |
| Drug Development | Prodrug formulation | Improved bioavailability and reduced toxicity |
| Biochemical Studies | Enzyme inhibition and protein folding studies | Insights into metabolic pathways and protein dynamics |
Mechanism of Action
The mechanism of action of L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-ethyl-1-methylpropyl) ester involves the selective protection of the amino group of L-aspartic acid. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and coupling reactions. The ester group at the 4-position adds further specificity, enabling the selective modification of peptides and proteins .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 180675-08-5
- Molecular Formula: C₂₅H₂₉NO₆
- Molecular Weight : 437.50 g/mol
- Structure: Features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amino moiety and a 4-(1-ethyl-1-methylpropyl) ester on the β-carboxylic acid of L-aspartic acid.
Key Properties :
- Steric Profile : The 1-ethyl-1-methylpropyl (also termed 3-methylpentyl) ester is a branched aliphatic group, imparting significant steric bulk .
- Synthetic Utility : Used in peptide synthesis to protect the β-carboxylic acid during Fmoc-based solid-phase synthesis. The bulky ester enhances orthogonality by resisting premature cleavage under mild acidic conditions .
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared with structurally related Fmoc-protected aspartic acid esters (Table 1).
Table 1: Structural Comparison of Fmoc-Aspartic Acid Esters
Steric and Electronic Effects
Steric Hindrance :
- The target compound’s 1-ethyl-1-methylpropyl group creates greater steric bulk than tert-butyl (Fmoc-Asp-OtBu) or benzyl (Fmoc-Asp-OBzl) esters. This reduces nucleophilic attack on the ester, enhancing stability during coupling reactions .
- Compared to allyl esters (Fmoc-Asp-OAll), the target compound’s branched aliphatic group offers slower deprotection kinetics, requiring stronger acids like TFA (trifluoroacetic acid) .
Electronic Effects :
Solubility and Crystallinity
- Solubility: The 1-ethyl-1-methylpropyl ester improves solubility in nonpolar solvents (e.g., DCM, DMF) compared to hydrophilic esters like Fmoc-Asp-OtBu . Aromatic esters (e.g., Fmoc-Asp(2-Ph-iPr)) exhibit higher solubility in polar aprotic solvents due to π-π interactions .
Crystallinity :
Research Findings and Data
Stability Studies :
Biological Activity
L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-ethyl-1-methylpropyl) ester, commonly referred to as Fmoc-L-Asp(Et), is a derivative of the amino acid L-aspartic acid. This compound is notable for its applications in peptide synthesis and potential biological activities. This article explores its biological activity, synthesis, and implications in medicinal chemistry.
Chemical Structure and Properties
Fmoc-L-Asp(Et) features a fluorenylmethyloxycarbonyl (Fmoc) protective group at the amino terminus and a 4-(1-ethyl-1-methylpropyl) ester at the carboxyl terminus. The molecular formula is , with a molecular weight of approximately 472.5 g/mol. The presence of the Fmoc group allows selective deprotection during peptide synthesis, making it a valuable intermediate in organic chemistry and peptide synthesis applications .
Peptide Synthesis
Fmoc-L-Asp(Et) is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group serves as an N-terminal protecting group that can be easily removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. This compound's structure facilitates the formation of complex peptides, which are essential for various biological functions and therapeutic applications .
Case Studies
Recent studies have highlighted the significance of aspartic acid derivatives in therapeutic contexts:
- Hepatoprotection : Research has demonstrated that L-aspartic acid can provide protection against acute liver injury by modulating inflammasome activity. Structural modifications of aspartic acid have led to derivatives with enhanced anti-fibrotic properties, indicating their potential in treating liver diseases .
- Peptidomimetic Properties : Some studies suggest that aspartic acid derivatives may act as peptidomimetics, enhancing the delivery and efficacy of therapeutic agents like nucleoside analogs in treating viral infections .
- Anti-Fibrotic Activity : In one study, modified aspartic acid compounds exhibited significant inhibitory effects on fibrosis markers in liver cells, suggesting their potential utility in managing chronic liver conditions .
Comparative Analysis
The following table summarizes some related compounds to Fmoc-L-Asp(Et), highlighting their key features:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(phenylmethyl) ester | 86060-84-6 | Similar Fmoc protection but different ester group |
| D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(phenylmethyl) ester | 150009-58-8 | D-enantiomer providing different biological activity |
| L-Threonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-methyl-1-phenylethyl) ester | 180675-08-5 | Similar structure but based on threonine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
